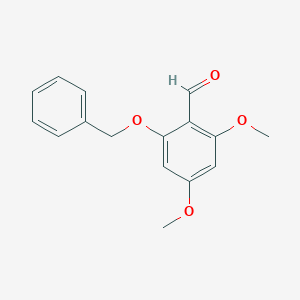
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is a chemical compound that is commonly used in scientific research. It is a white crystalline solid with a molecular weight of 292.34 g/mol. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is also known as 2,4-dimethoxy-6-(phenylmethoxy)benzaldehyde or DMPBA. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- acts as a fluorescent probe by reacting with thiols and other nucleophiles in biological systems. The reaction between the probe and the nucleophile results in the formation of a highly fluorescent compound. This fluorescence can be measured and used to detect the presence of the nucleophile.
Biochemische Und Physiologische Effekte
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has no known biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it is toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in lab experiments is its high fluorescence yield. This makes it an ideal fluorescent probe for detecting thiols and other nucleophiles in biological systems. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are various future directions for the use of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research. One possible direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the synthesis of new compounds with potential pharmacological applications. Further research is needed to explore the full potential of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research.
Conclusion
In conclusion, Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is a chemical compound that has various applications in scientific research. It is commonly used as a fluorescent probe to detect thiols and other nucleophiles in biological systems. It is also used in the synthesis of various compounds such as indoles, pyrroles, and benzimidazoles. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has no known biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it is toxic if ingested or inhaled. There are various future directions for the use of Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- in scientific research, and further research is needed to explore its full potential.
Synthesemethoden
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts reaction. In this reaction, benzaldehyde is reacted with 2,4-dimethoxyphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- along with hydrogen chloride as a by-product.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- has various applications in scientific research. It is commonly used as a fluorescent probe to detect thiols and other nucleophiles in biological systems. It is also used as a reagent in the synthesis of various compounds such as indoles, pyrroles, and benzimidazoles. Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- is also used in the synthesis of various dyes and pigments.
Eigenschaften
CAS-Nummer |
54917-02-1 |
|---|---|
Produktname |
Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)- |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2,4-dimethoxy-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-15(19-2)14(10-17)16(9-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
IEOLWCTZTPYZGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)C=O)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



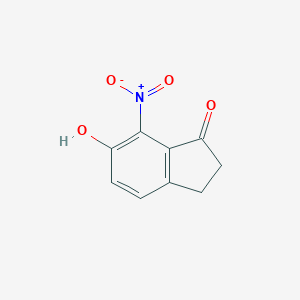
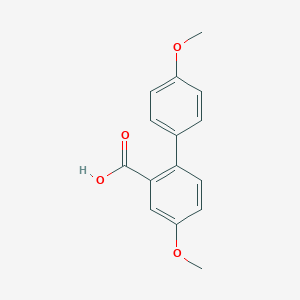
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
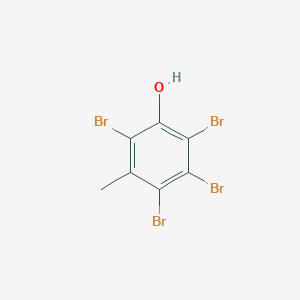
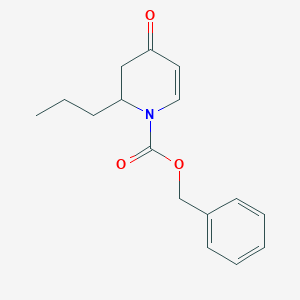
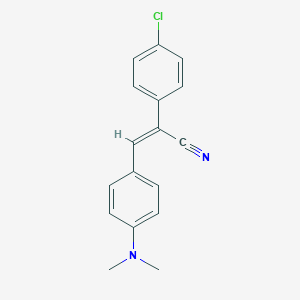
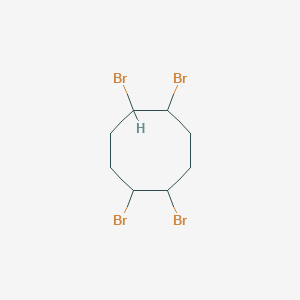
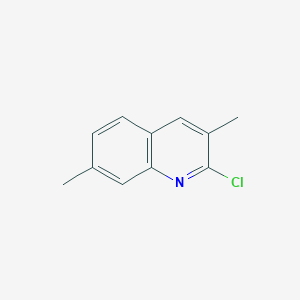

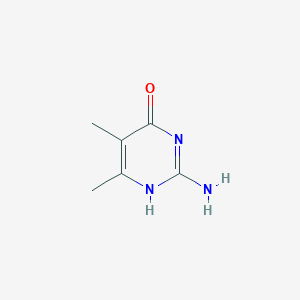
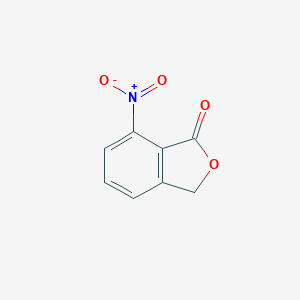
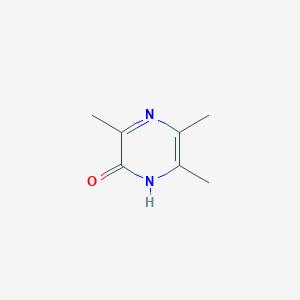
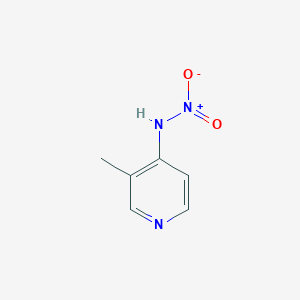
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)